1(2H)-Naphthalenone, 3,4-dihydro-4-hydroxy-2-(3-methyl-2-butenyl)-, (2R,4R)-; 1(2H)-Naphthalenone, 3,4-dihydro-4-hydroxy-2-(3-methyl-2-butenyl)-, (2R,4S)-
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Overview
Description
1(2H)-Naphthalenone, 3,4-dihydro-4-hydroxy-2-(3-methyl-2-butenyl)-, (2R,4R)- and (2R,4S)- are stereoisomers of a naphthalenone derivative. These compounds are characterized by their unique structural features, including a naphthalenone core, a hydroxy group, and a prenyl side chain. Such compounds are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of these compounds typically involves the following steps:
Starting Materials: The synthesis begins with commercially available naphthalenone derivatives.
Reduction: The reduction of the carbonyl group to a hydroxy group can be carried out using reducing agents like sodium borohydride.
Stereoselective Synthesis: The stereochemistry of the final product can be controlled using chiral catalysts or by starting with chiral precursors.
Industrial Production Methods
Industrial production methods for these compounds would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride.
Substitution: The prenyl group can undergo substitution reactions with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Bases: Potassium carbonate, sodium hydroxide
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
These compounds are often used as intermediates in the synthesis of more complex molecules. Their unique structural features make them valuable in the development of new synthetic methodologies.
Biology
In biological research, these compounds may be studied for their potential as enzyme inhibitors or as ligands for various receptors.
Medicine
There is potential for these compounds to be developed into therapeutic agents, particularly if they exhibit biological activity such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, these compounds could be used in the development of new materials or as additives in various chemical processes.
Mechanism of Action
The mechanism of action of these compounds would depend on their specific biological targets. For example, if they act as enzyme inhibitors, they may bind to the active site of the enzyme and prevent substrate binding. The prenyl group could also play a role in enhancing the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes.
Comparison with Similar Compounds
Similar Compounds
- 1(2H)-Naphthalenone, 3,4-dihydro-4-hydroxy-2-(3-methyl-2-butenyl)-, (2S,4R)
- 1(2H)-Naphthalenone, 3,4-dihydro-4-hydroxy-2-(3-methyl-2-butenyl)-, (2S,4S)
Uniqueness
The unique stereochemistry of the (2R,4R) and (2R,4S) isomers can result in different biological activities and properties compared to their (2S,4R) and (2S,4S) counterparts. This makes them valuable for studying structure-activity relationships and for the development of stereoselective synthetic methods.
Properties
IUPAC Name |
4-hydroxy-2-(3-methylbut-2-enyl)-3,4-dihydro-2H-naphthalen-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c1-10(2)7-8-11-9-14(16)12-5-3-4-6-13(12)15(11)17/h3-7,11,14,16H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQXIESSQVRLCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1CC(C2=CC=CC=C2C1=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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